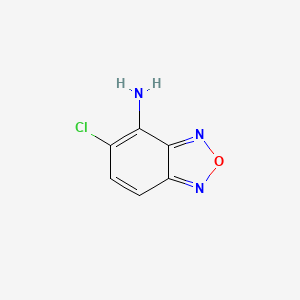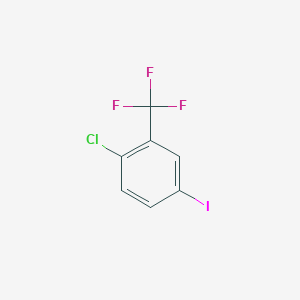
3-(4-シアノフェニルメトキシ)フェニルボロン酸
概要
説明
3-(4-Cyanophenylmethoxy)phenylboronic acid is an organic compound with the molecular formula C14H12BNO3. It is a boronic acid derivative that features a cyanophenylmethoxy group attached to a phenylboronic acid moiety.
科学的研究の応用
3-(4-Cyanophenylmethoxy)phenylboronic acid has several scientific research applications, including:
作用機序
Target of Action
The primary target of 3-(4-Cyanophenylmethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a valuable tool in organic synthesis .
Action Environment
The action of 3-(4-Cyanophenylmethoxy)phenylboronic acid can be influenced by various environmental factors. For instance, the reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign , making it suitable for use in a variety of conditions.
生化学分析
Biochemical Properties
3-(4-Cyanophenylmethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid reagent to form carbon-carbon bonds. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex organic molecules. The nature of these interactions is primarily based on the ability of the boronic acid group to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the synthesis of biologically active compounds .
Cellular Effects
The effects of 3-(4-Cyanophenylmethoxy)phenylboronic acid on various types of cells and cellular processes are of great interest to researchers. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular energy production and overall cell function. Additionally, 3-(4-Cyanophenylmethoxy)phenylboronic acid may affect the expression of specific genes, thereby altering the cellular response to various stimuli .
Molecular Mechanism
The molecular mechanism of action of 3-(4-Cyanophenylmethoxy)phenylboronic acid involves its ability to bind to specific biomolecules and modulate their activity. This compound can form reversible covalent bonds with enzymes, leading to their inhibition or activation. For example, it can inhibit proteases by binding to their active sites, preventing substrate cleavage. Additionally, 3-(4-Cyanophenylmethoxy)phenylboronic acid can interact with transcription factors, influencing gene expression and cellular responses. These binding interactions are crucial for understanding the compound’s effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Cyanophenylmethoxy)phenylboronic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to 3-(4-Cyanophenylmethoxy)phenylboronic acid can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression. These temporal effects are important for designing experiments and interpreting results in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(4-Cyanophenylmethoxy)phenylboronic acid vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions with biomolecules. At higher doses, 3-(4-Cyanophenylmethoxy)phenylboronic acid may induce toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function and overall health of the animal models.
Metabolic Pathways
3-(4-Cyanophenylmethoxy)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic balance. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular function and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-(4-Cyanophenylmethoxy)phenylboronic acid within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are important for determining the compound’s bioavailability and its effects on cellular function .
準備方法
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including 3-(4-Cyanophenylmethoxy)phenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild conditions, functional group tolerance, and the stability of the organoboron reagents used .
化学反応の分析
Types of Reactions
3-(4-Cyanophenylmethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the boronic acid group to a boronic ester or boronate.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions can produce boronic esters .
類似化合物との比較
Similar Compounds
3-Methoxyphenylboronic acid: Similar in structure but lacks the cyanophenylmethoxy group.
3-Cyanophenylboronic acid: Contains a cyanophenyl group but lacks the methoxy group.
Uniqueness
3-(4-Cyanophenylmethoxy)phenylboronic acid is unique due to the presence of both the cyanophenyl and methoxy groups, which confer distinct reactivity and properties compared to other boronic acids. This dual functionality allows for more versatile applications in synthesis and material science .
特性
IUPAC Name |
[3-[(4-cyanophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO3/c16-9-11-4-6-12(7-5-11)10-19-14-3-1-2-13(8-14)15(17)18/h1-8,17-18H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEBJLANUDYFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC=C(C=C2)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655852 | |
| Record name | {3-[(4-Cyanophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-72-2 | |
| Record name | {3-[(4-Cyanophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}aniline](/img/structure/B1453979.png)



![3-[2-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B1453983.png)
